REACTION_CXSMILES
|
S(N)(=O)([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=O>P(=O)(O)(O)O>[C:6]1([NH:9][CH2:5][CH2:6][NH2:9])[C:7]2[C:8](=[CH:4][CH:3]=[CH:8][CH:7]=2)[CH:3]=[CH:4][CH:5]=1
|
Name
|
|
Quantity
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35 mL
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Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)NCCN
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |